cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride
CAS No.: 2375267-84-6
Cat. No.: VC4172624
Molecular Formula: C6H11ClF3NO
Molecular Weight: 205.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375267-84-6 |
|---|---|
| Molecular Formula | C6H11ClF3NO |
| Molecular Weight | 205.61 |
| IUPAC Name | 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-4(10)3-5;/h4H,2-3,10H2,1H3;1H |
| Standard InChI Key | RKMXLFSSOUYJBM-UHFFFAOYSA-N |
| SMILES | COC1(CC(C1)N)C(F)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₆H₁₁ClF₃NO, with a molecular weight of 205.61 g/mol . Its structure features a cyclobutane ring in the cis configuration, where the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups occupy adjacent positions on the ring (Figure 1). The amine group at the 1-position is protonated as a hydrochloride salt, enhancing solubility in polar solvents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 2375267-84-6 | |
| Molecular Formula | C₆H₁₁ClF₃NO | |
| Molecular Weight | 205.61 g/mol | |
| XLogP3 (LogP) | 1.2 (estimated) | |
| Hydrogen Bond Donors | 2 (amine HCl, NH) | |
| Hydrogen Bond Acceptors | 4 (O, N, F₃) |
Stereochemical Considerations
The cis arrangement of substituents on the cyclobutane ring induces significant ring strain, which influences reactivity and conformational flexibility. Computational models suggest that the trifluoromethyl group’s electron-withdrawing nature stabilizes the ring through hyperconjugation, reducing strain compared to unsubstituted cyclobutane .
Synthesis and Scalability
Primary Synthetic Route
The compound is synthesized via a two-step process:
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Cyclobutane Ring Formation: 4-Oxocyclobutane undergoes nucleophilic addition with trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMSCF₃) under Lewis acid catalysis to yield 3-trifluoromethylcyclobutanone.
-
Amination and Methoxylation: The ketone intermediate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride, followed by methoxylation with methyl iodide in the presence of a base. The final hydrochloride salt is obtained via HCl gas treatment .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclobutane Formation | TMSCF₃, BF₃·OEt₂, −78°C | 68% | 95% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 25°C | 72% | 98% |
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C | 85% | 97% |
Industrial Scalability
Batch processes using flow chemistry have been proposed to mitigate challenges associated with exothermic reactions during trifluoromethylation. Continuous stirred-tank reactors (CSTRs) operating at −20°C achieve 90% conversion efficiency while minimizing byproduct formation .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition <2% after 12 months at −20°C, though it is hygroscopic and requires anhydrous storage .
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, OCH₃), 3.45–3.38 (m, 1H, NH₂), 2.95–2.88 (m, 2H, cyclobutane CH₂), 2.30–2.25 (m, 2H, cyclobutane CH₂).
Reactivity and Functionalization
Nucleophilic Substitution
The amine group undergoes acylations and sulfonations under mild conditions. For example, reaction with acetic anhydride in pyridine yields the corresponding acetamide derivative (95% yield).
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the cyclobutane ring, producing trifluoroacetic acid and methoxypropane fragments.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyclobutane ring to a butane chain, though this reaction is sluggish due to steric hindrance from the CF₃ group.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and kinase modulators. Its trifluoromethyl group enhances metabolic stability and membrane permeability in drug candidates .
Materials Science
Incorporation into liquid crystal matrices improves thermal stability (ΔT = +40°C) and dielectric anisotropy, making it suitable for optoelectronic devices .
| Exposure Route | First Aid Measures | PPE Recommendations |
|---|---|---|
| Inhalation | Move to fresh air | N95 mask, fume hood |
| Skin Contact | Wash with soap/water | Nitrile gloves, lab coat |
| Eye Contact | Rinse with saline (15 min) | Safety goggles |
Comparative Analysis with Analogues
vs. cis-3-Methoxycyclobutanamine Hydrochloride
Removal of the CF₃ group (CAS 1408074-54-3) reduces molecular weight by 33% (137.61 g/mol) and logP by 0.8, highlighting the trifluoromethyl group’s role in lipophilicity .
vs. Trans Isomers
The trans isomer (CAS 2378507-30-1) exhibits 40% lower aqueous solubility due to reduced dipole moment, underscoring the cis configuration’s advantage in formulation .
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